molecular formula C14H13N3O2S B11503087 2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11503087
M. Wt: 287.34 g/mol
InChI Key: KMHPVZVVWLJDSC-UHFFFAOYSA-N
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Description

2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a sulfonyl chloride derivative, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated or alkylated derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H13N3O2S/c1-10-5-2-3-6-11(10)9-20(18,19)14-16-12-7-4-8-15-13(12)17-14/h2-8H,9H2,1H3,(H,15,16,17)

InChI Key

KMHPVZVVWLJDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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